Product packaging for 1,3-Benzodioxole, 5-methoxy-4-methyl-(Cat. No.:CAS No. 607351-59-7)

1,3-Benzodioxole, 5-methoxy-4-methyl-

Cat. No.: B12594299
CAS No.: 607351-59-7
M. Wt: 166.17 g/mol
InChI Key: VHHKIWGXWLYTDO-UHFFFAOYSA-N
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Description

Contextualization within the Class of Benzodioxole Derivatives

Benzodioxole derivatives are a significant class of heterocyclic compounds. The 1,3-benzodioxole (B145889) moiety is present in numerous naturally occurring and synthetic molecules. worldresearchersassociations.comnih.gov Naturally, they are found in various plant species, contributing to the fragrance and biological activity of essential oils. nih.gov Prominent examples include safrole from sassafras oil, myristicin (B1677595) from nutmeg, and apiol from parsley. nih.gov

In synthetic chemistry, the benzodioxole ring is a versatile scaffold. The electron-rich nature of the aromatic ring, influenced by the dioxole group, facilitates various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. chemicalbook.com This has led to the synthesis of a multitude of derivatives with applications in pharmaceuticals, agrochemicals, and fragrances. chemicalbook.comchemicalbook.com

Historical Overview of Relevant Benzodioxole Investigations

The investigation of benzodioxole derivatives dates back to the study of natural products. The isolation and structural elucidation of compounds like safrole and piperine (B192125) (from black pepper) in the 19th century marked the beginning of research into this chemical class. A significant historical application of a benzodioxole derivative was the use of piperonyl butoxide as an insecticide synergist, a discovery that highlighted the ability of these compounds to inhibit certain metabolic enzymes. chemicalbook.com

In the 20th century, the synthesis of various benzodioxole derivatives expanded significantly. For instance, the development of synthetic routes to create these compounds, such as the reaction of catechols with dihalomethanes, has been a subject of study. wikipedia.orgchemicalbook.com More recently, greener and more efficient synthetic methods, including microwave-assisted synthesis, have been developed. tandfonline.com

Significance and Research Trajectory of Substituted Benzodioxoles

The research trajectory of substituted benzodioxoles has been driven by their diverse biological activities. The nature and position of substituents on the benzodioxole ring play a crucial role in determining their pharmacological effects. nih.gov For example, research has shown that certain benzodioxole derivatives exhibit cytotoxic activity against various tumor cell lines. chemicalbook.comresearchgate.net

The synthesis of novel benzodioxole derivatives continues to be an active area of research. Modern synthetic strategies, such as the Suzuki-Miyaura coupling reaction, are being employed to create complex derivatives with potential applications in medicinal chemistry. worldresearchersassociations.com The investigation of these compounds often involves in vitro and in vivo studies to evaluate their biological effects. For example, some derivatives have been investigated for their potential as antitumor agents. researchgate.net The structural motif of 1,3-Benzodioxole, 5-methoxy-4-methyl- is representative of the types of molecules being explored in this field.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B12594299 1,3-Benzodioxole, 5-methoxy-4-methyl- CAS No. 607351-59-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

607351-59-7

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

5-methoxy-4-methyl-1,3-benzodioxole

InChI

InChI=1S/C9H10O3/c1-6-7(10-2)3-4-8-9(6)12-5-11-8/h3-4H,5H2,1-2H3

InChI Key

VHHKIWGXWLYTDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCO2)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,3 Benzodioxole, 5 Methoxy 4 Methyl

Established Synthetic Routes and Reaction Conditions

The most conventional and widely documented method for constructing the 1,3-benzodioxole (B145889) ring is the methylenation of a catechol, which involves the reaction of a 1,2-dihydroxybenzene derivative with a methylene (B1212753) source. erowid.orggoogle.com This transformation is effectively a double Williamson ether synthesis, where the two adjacent hydroxyl groups of the catechol react with a compound containing a CH₂ group flanked by two leaving groups to form the five-membered dioxole ring.

Precursor Selection and Chemical Transformations

The key precursor for the synthesis of 1,3-Benzodioxole, 5-methoxy-4-methyl- is 4-methyl-5-methoxy-benzene-1,2-diol (also known as 5-methoxy-4-methylcatechol). The synthesis of this specific catechol is a critical first step, which can be approached through functionalization of simpler aromatic precursors.

Once the catechol precursor is obtained, the core chemical transformation is the formation of the methylenedioxy bridge. This is achieved by reacting the catechol with a dihalomethane, such as dichloromethane (CH₂Cl₂), dibromomethane (B42720) (CH₂Br₂), or bromochloromethane (BrCH₂Cl), in the presence of a base. erowid.orgerowid.org The base deprotonates the phenolic hydroxyl groups to form a more nucleophilic dianion, which then displaces the halides in a sequential intramolecular Sₙ2 reaction to close the ring.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of the methylenation reaction are highly dependent on the chosen reaction parameters. The use of dipolar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) has been shown to significantly improve reaction rates and yields compared to other solvents. mdma.ch A variety of bases have been successfully employed, each with specific advantages. Strong bases like sodium hydroxide (NaOH) are effective, while milder bases such as cesium carbonate (Cs₂CO₃) and potassium fluoride (KF) have been shown to provide excellent yields, often without the need for harsh conditions or stringent precautions like maintaining an inert atmosphere. erowid.orgerowid.orgmdma.ch

One particularly effective method involves using cesium carbonate with bromochloromethane in DMF at elevated temperatures (110 °C), which has been reported to produce various methylenedioxy derivatives in high yields of 86-97%. erowid.org Another established high-yield method involves the use of a phase-transfer catalyst, which facilitates the reaction between the aqueous alkaline solution of the catechol and the organic dihalomethane phase. erowid.org

BaseMethylene SourceSolventCatalyst/AdditiveTemperatureReported YieldReference
Cesium Carbonate (Cs₂CO₃)Bromochloromethane (BrCH₂Cl)DMFNone110 °C86-97% erowid.org
Sodium Hydroxide (NaOH)Dichloromethane (CH₂Cl₂)DMSONone125-130 °CGood (70-90%) erowid.orggoogle.comgoogle.com
Potassium Fluoride (KF)Dichloromethane (CH₂Cl₂)DMFNone110-120 °CHigh (e.g., 98%) erowid.orgmdma.ch
Sodium Hydroxide (NaOH)Dichloromethane (CH₂Cl₂)Water/OrganicPhase-Transfer Catalyst (e.g., CTAB)80 °CHigh erowid.org
Tris(dialkylamino)-methanesDichloromethane (CH₂Cl₂)DichloromethaneNoneReflux (~40 °C)70-90% google.com

Novel and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. These principles have been applied to the formation of benzodioxole rings, offering alternatives to traditional routes.

Catalytic Pathways for Benzodioxole Formation

The use of catalysts can significantly improve the synthesis of benzodioxoles by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions.

Phase-Transfer Catalysis (PTC): As mentioned, PTC is a well-established catalytic method. It employs a catalyst (e.g., a quaternary ammonium (B1175870) salt like cetyltrimethylammonium bromide) to shuttle the catecholate anion from an aqueous phase to an organic phase containing the dihalomethane, thereby accelerating the reaction. erowid.orgmdma.ch

Metal Oxide Catalysis: Some methods report the use of metal oxides, such as bronze, nickel oxide, or cupric oxide, as catalysts for the methylenation reaction in dipolar aprotic solvents. mdma.ch

Heterogeneous Catalysis: A significant innovation is the use of solid, recyclable catalysts. An environmentally friendly, vapor-phase synthesis has been developed that reacts catechol with formaldehyde (B43269) acetals over a Ti-silicalite (TS-1) heterogeneous catalyst. This approach circumvents the use of hazardous dihalomethanes entirely. researchgate.net

Chemical Reactivity and Mechanistic Pathways of 1,3 Benzodioxole, 5 Methoxy 4 Methyl

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmsu.edu The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex, followed by the deprotonation to restore aromaticity. wikipedia.orgmsu.edumasterorganicchemistry.com

The rate and regioselectivity of SEAr reactions on 1,3-Benzodioxole (B145889), 5-methoxy-4-methyl- are dictated by the electronic effects of its substituents. The methylenedioxy (-O-CH₂-O-), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups are all electron-donating groups, which activate the benzene ring towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com They are ortho-para directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.org In this specific molecule, the only available position for substitution on the aromatic ring is at C-6. The combined activating effect of the substituents makes the ring highly susceptible to electrophilic attack at this position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edumasterorganicchemistry.com

Nitration: Aromatic nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Given the activated nature of the substrate, milder nitrating conditions might be sufficient to introduce a nitro group at the C-6 position.

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring is usually accomplished with the elemental halogen and a Lewis acid catalyst, such as an iron or aluminum trihalide. wikipedia.orgmsu.edu

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). msu.edu For instance, acylation of 1,3-Benzodioxole, 5-methoxy-4-methyl- would be expected to yield the corresponding 6-acyl derivative.

Formylation: The introduction of a formyl group (-CHO) can be achieved through various methods. One such method is the Vilsmeier-Haack reaction. Another approach involves using dichloromethyl methyl ether with a Lewis acid like SnCl₄, which has been successfully applied to similar activated benzodioxole systems, such as the formylation of dihydroapiol. mdpi.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions This table is predictive and based on established principles of electrophilic aromatic substitution.

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄6-Nitro-1,3-benzodioxole, 5-methoxy-4-methyl-
BrominationBr₂, FeBr₃6-Bromo-1,3-benzodioxole, 5-methoxy-4-methyl-
AcylationCH₃COCl, AlCl₃1-(5-Methoxy-4-methyl-1,3-benzodioxol-6-yl)ethanone
FormylationSnCl₄, Cl₂CHOCH₃5-Methoxy-4-methyl-1,3-benzodioxole-6-carbaldehyde

Nucleophilic Reactions and Transformations

While the electron-rich aromatic ring is generally unreactive towards nucleophiles, nucleophilic reactions can occur at other sites of the molecule or on derivatives. For example, if the molecule is first halogenated (e.g., brominated at the C-6 position), the resulting aryl halide can undergo nucleophilic substitution, although this typically requires harsh conditions or metal catalysis.

A more common site for nucleophilic attack is a benzylic position. If a functional group, such as a hydroxymethyl or halomethyl group, were present on the aromatic ring (e.g., at C-6), it would be susceptible to nucleophilic substitution (SN1 or SN2) reactions. For instance, (6-bromomethyl)benzo[d] sigmaaldrich.comwiley-vch.dedioxole can undergo nucleophilic substitution with sodium azide (B81097) to yield the corresponding azidomethyl derivative. worldresearchersassociations.com

The ether linkage of the methoxy group can also be cleaved by strong nucleophiles or acids. Demethylation of aromatic methyl ethers is a known transformation, though it can be challenging and sometimes low-yielding. sciencemadness.org

Oxidation and Reduction Chemistry

The substituents and the benzodioxole ring itself are susceptible to oxidative and reductive transformations.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. The benzodioxole ring system is known to be a substrate for certain oxidative enzymes, particularly cytochrome P450 (CYP). nih.gov The metabolism of benzodioxole compounds by CYP enzymes often involves the oxidation of the methylenedioxy bridge, which can lead to the formation of a catechol metabolite. nih.govnih.gov This enzymatic oxidation proceeds via the addition of an oxygen atom to the substrate at the heme-iron center of the enzyme. nih.gov In silico studies on related quinone derivatives have explored their interaction with CYP3A4, indicating the importance of this pathway in the metabolism of such structures. researchgate.net Furthermore, if an aldehyde derivative (e.g., 5-methoxy-4-methyl-1,3-benzodioxole-6-carbaldehyde) is formed, it can be further oxidized to a carboxylic acid or undergo an oxidative rearrangement like the Baeyer-Villiger reaction to form a phenol. mdpi.com

Reduction: If a nitro group is introduced onto the ring via electrophilic nitration, it can be readily reduced to an amino group. A common method for this transformation is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or ammonium (B1175870) formate. orgsyn.org This provides a synthetic route to amino-substituted benzodioxoles.

Rearrangement Reactions and Structural Isomerization

Derivatives of 1,3-Benzodioxole, 5-methoxy-4-methyl- can potentially undergo several types of rearrangement reactions.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone. If an acetyl derivative, 1-(5-methoxy-4-methyl-1,3-benzodioxol-6-yl)ethanone, were synthesized, it could undergo a Baeyer-Villiger rearrangement to form the corresponding acetate (B1210297) ester. wiley-vch.de This reaction typically uses a peroxyacid and involves the migration of an aryl or alkyl group. wiley-vch.de The mechanism proceeds by nucleophilic attack of the peroxyacid on the carbonyl carbon, followed by the migration of one of the ketone's substituents. wiley-vch.de

Fries Rearrangement: The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wiley-vch.de While the parent compound is an ether, if it were converted to a phenolic acetate (by demethylation followed by acetylation), this derivative could undergo a Fries rearrangement. The reaction involves the formation of an acylium ion that then re-attaches to the aromatic ring, primarily at the ortho and para positions. wiley-vch.de

Claisen Rearrangement: This rearrangement is specific to allyl aryl ethers. If the methoxy group at C-5 were replaced with an allyloxy group, this derivative would be a candidate for a Claisen rearrangement upon heating, which would result in the migration of the allyl group to the C-6 position of the ring.

Metal-Catalyzed Reactions Involving the Benzodioxole Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov To utilize these reactions, the benzodioxole must first be functionalized, typically with a halide (e.g., Br, I) or a triflate group, to serve as the electrophilic partner.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. sigmaaldrich.comnih.govuwindsor.ca For example, 6-bromo-1,3-benzodioxole, 5-methoxy-4-methyl- could be coupled with various aryl or vinyl boronic acids to create more complex structures. A variety of palladium catalysts and ligands, such as those based on dialkylbiarylphosphines, have been developed to facilitate these couplings, even with challenging substrates like aryl chlorides. nih.govnih.gov

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an unsaturated compound (like an alkene) with an aryl or vinyl halide under palladium catalysis. sigmaaldrich.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. sigmaaldrich.com It would allow for the introduction of an alkyne substituent at the C-6 position of a halogenated precursor.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. sigmaaldrich.com This provides a direct route to arylamines from the corresponding aryl halides.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of 6-Bromo-1,3-benzodioxole, 5-methoxy-4-methyl- This table is illustrative of potential synthetic applications based on established catalytic methods.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₂CO₃)Biaryl derivative
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃)Stilbene derivative
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI, BaseArylalkyne derivative
Buchwald-HartwigAmine (e.g., Morpholine)Pd catalyst, Ligand (e.g., BINAP)Arylamine derivative

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of 1,3-Benzodioxole, 5-methoxy-4-methyl- is less specifically documented in the literature. However, general principles applicable to aromatic ethers and benzodioxoles can be considered.

Photochemical Reactivity: Aromatic compounds can undergo various reactions upon UV irradiation. For aromatic ethers, photochemical cleavage of the carbon-oxygen bond is a possible pathway, potentially leading to radical intermediates. The presence of the electron-donating groups may influence the excited-state properties of the molecule.

Electrochemical Reactivity: The electron-rich nature of the aromatic ring suggests that it would be susceptible to electrochemical oxidation. Cyclic voltammetry studies on similar electron-rich aromatic systems would likely reveal one or more oxidation potentials corresponding to the removal of electrons from the π-system. This process would generate a radical cation, which could then undergo further reactions such as dimerization or reaction with nucleophiles present in the medium.

Derivatization and Structural Modification of 1,3 Benzodioxole, 5 Methoxy 4 Methyl

Synthesis of Analogs and Homologs

The synthesis of analogs and homologs of 1,3-Benzodioxole (B145889), 5-methoxy-4-methyl- can be approached by constructing the core benzodioxole ring system with pre-existing substituents or by modifying a pre-formed benzodioxole. The fundamental synthesis of the 1,3-benzodioxole ring typically involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a disubstituted halomethane, such as dibromomethane (B42720) or dichloromethane, under basic conditions. wikipedia.org

For the target compound, a plausible synthetic route would start from 4-methylpyrogallol (1,2,3-trihydroxy-4-methylbenzene). Selective methylation of one hydroxyl group followed by methylenation of the adjacent pair of hydroxyls would yield the desired scaffold.

The synthesis of various analogs can be achieved by employing palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds on the aromatic ring. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. A study on the synthesis of new 1,3-benzodioxole derivatives utilized (6-bromobenzo[d] researchgate.netrsc.orgdioxol-5-yl)methanol as a starting material to couple various boronic acids at the 6-position. worldresearchersassociations.comresearchgate.net This demonstrates the feasibility of using a halogenated version of 1,3-Benzodioxole, 5-methoxy-4-methyl- as a precursor to generate a diverse library of analogs.

A general scheme for analog synthesis via Suzuki-Miyaura coupling is presented below:

Reactant A (Halogenated Benzodioxole)Reactant B (Boronic Acid/Ester)Catalyst/ConditionsProduct (Analog)
Bromo-1,3-benzodioxole, 5-methoxy-4-methyl-Arylboronic acidPd(PPh₃)₄, K₂CO₃Aryl-1,3-benzodioxole, 5-methoxy-4-methyl-
Iodo-1,3-benzodioxole, 5-methoxy-4-methyl-Alkylboronic acidPdCl₂(dppf), BaseAlkyl-1,3-benzodioxole, 5-methoxy-4-methyl-
Bromo-1,3-benzodioxole, 5-methoxy-4-methyl-Heteroarylboronic acidPdCl₂(PPh₃)₂, PPh₃Heteroaryl-1,3-benzodioxole, 5-methoxy-4-methyl- worldresearchersassociations.comresearchgate.net

Homologs, particularly those with extended alkyl chains instead of the 4-methyl group, could be synthesized starting from the corresponding alkyl-substituted catechols. For example, the formylation of dihydroapiol (which has a propyl group) has been successfully achieved, indicating that longer alkyl chains are well-tolerated in reactions on the benzodioxole ring. researchgate.net

Functionalization at Various Ring Positions

The 1,3-benzodioxole, 5-methoxy-4-methyl- scaffold has several positions amenable to functionalization: the available aromatic proton on the benzene (B151609) ring, the methyl group, the methoxy (B1213986) group, and the methylene (B1212753) bridge of the dioxole ring.

Aromatic Ring Functionalization: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and methylenedioxy groups.

Acylation: Friedel-Crafts acylation can introduce a ketone functionality. A study on the continuous acylation of 1,3-benzodioxole using propionic anhydride (B1165640) and a recyclable heterogeneous catalyst yielded 1-(benzo[d] researchgate.netrsc.orgdioxol-5-yl)propan-1-one, demonstrating that acylation occurs regioselectively on the electron-rich aromatic ring. nih.gov For the target compound, acylation would be expected to occur at the 6-position, which is para to the methoxy group and ortho to the methylenedioxy bridge.

Formylation: The introduction of an aldehyde group can be achieved via reactions like the Vilsmeier-Haack or Duff reaction. The formylation of 4,7-dimethoxy-5-propyl-1,3-benzodioxole (B7816759) using a dichloromethyl methyl ether/SnCl₄ system highlights a method to introduce an aldehyde group onto a substituted benzodioxole ring. researchgate.net

Halogenation: Bromination or chlorination can introduce a halogen atom, a versatile handle for further modifications like cross-coupling reactions.

Side-Chain Functionalization:

Methyl Group: The methyl group can be functionalized through free-radical halogenation (e.g., using N-bromosuccinimide) to produce a halomethyl derivative. This derivative is a key intermediate for introducing a variety of other functional groups via nucleophilic substitution, such as azides, amines, or ethers. worldresearchersassociations.com

Methoxy Group: The ether linkage of the methoxy group can be cleaved using strong acids like HBr or BBr₃ to yield a phenol. This phenolic hydroxyl group can then be re-alkylated or used as a handle for other transformations. Studies on colchicine (B1669291) analogs have emphasized the importance of methoxy groups in molecular interactions, and their modification is a common strategy in medicinal chemistry. cdnsciencepub.com

Methylene Bridge Functionalization: The methylene C-H bonds of the dioxole ring are generally less reactive than the aromatic C-H bonds. However, radical abstraction is possible under certain conditions. cdnsciencepub.com Fluorination of this position to create a difluoromethylene bridge is a known modification that can alter the electronic properties and metabolic stability of the molecule. enamine.net

Expansion and Contraction of the Dioxole Ring

Modification of the five-membered dioxole ring itself, through ring expansion or contraction, represents a more complex structural transformation. These reactions are less common than substitutions on the aromatic ring but offer pathways to novel heterocyclic systems.

Dioxole Ring Opening: The cleavage of the 1,3-benzodioxole ring is a key step that can precede rearrangement. This typically requires harsh conditions, such as treatment with Lewis acids or organometallic reagents, leading to a catechol derivative. researchgate.net This catechol can then be used to form larger rings. For instance, reaction with a dielectrophile like 1,3-dibromopropane (B121459) could, in principle, lead to a seven-membered 1,4-benzodioxepin ring system. The formation of radicals at the C2 position of the dioxole ring can also lead to ring-opened products. cdnsciencepub.com

Ring Expansion: General organic chemistry principles suggest that ring expansions can be achieved through various methods, such as the Tiffeneau–Demjanov rearrangement. wikipedia.org A hypothetical route could involve the functionalization of the C2 methylene bridge of the dioxole ring to an alcohol, conversion to a leaving group, and subsequent rearrangement to form a six-membered 1,4-benzodioxane (B1196944) ring.

Ring Contraction: Ring contraction reactions are generally more challenging for this system. A theoretical pathway might involve oxidative cleavage of the benzene ring, followed by recyclization, but this would fundamentally alter the aromatic nature of the compound. The Favorskii rearrangement is a classic method for contracting rings, but it requires a specific arrangement of a halogen and a ketone, which would necessitate significant prior functionalization of the benzodioxole system. wikipedia.org

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

While much SAR work on benzodioxoles is in a biological context, several studies have explored their properties in other applications, revealing how structural changes affect non-biological functions.

Photochemical Applications: The electronic nature of substituents on the benzodioxole ring significantly influences its behavior in photochemical reactions. A study on benzodioxole derivatives as co-initiators for benzophenone-based photoinitiator systems found a clear SAR. rsc.org

Electron-donating groups (like methoxy) at the 5-position increased the reactivity of the system.

Electron-withdrawing groups at the same position had the opposite effect. This suggests that for 1,3-Benzodioxole, 5-methoxy-4-methyl-, the electron-donating methoxy and methyl groups would enhance its efficiency as a photoinitiator synergist. The study found that 5-methoxy-1,3-benzodioxole was a particularly effective co-initiator. rsc.org

Corrosion Inhibition: Theoretical studies have used Quantitative Structure-Activity Relationship (QSAR) models to evaluate 1,3-benzodioxole derivatives as corrosion inhibitors for steel. researchgate.net The effectiveness of inhibition was correlated with quantum chemical parameters like the energy of the highest occupied molecular orbital (EHOMO), the lowest unoccupied molecular orbital (ELUMO), and the dipole moment. These studies indicate that the arrangement and electronic nature of substituents on the benzodioxole ring directly impact its ability to adsorb onto a metal surface and form a protective layer. The electron-rich nature of 1,3-Benzodioxole, 5-methoxy-4-methyl- would likely make it an effective corrosion inhibitor. researchgate.net

Materials Science and Photophysics: The substitution pattern on aromatic heterocycles profoundly affects their photophysical properties, such as absorption and fluorescence spectra, which is critical for their use in materials science (e.g., as components in organic light-emitting diodes or fluorescent probes). nih.gov While specific data for the target compound is scarce, studies on related structures show that modifying substituents can tune the emission wavelength and quantum yield. The introduction of fluorine atoms at the C2 methylene bridge, for example, is a strategy used to modulate the electronic properties and metabolic stability of benzodioxole-containing compounds for various applications. enamine.net

Advanced Spectroscopic and Structural Elucidation of 1,3 Benzodioxole, 5 Methoxy 4 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 1,3-Benzodioxole (B145889), 5-methoxy-4-methyl-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

For 1,3-Benzodioxole, 5-methoxy-4-methyl-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylenedioxy protons, the methoxy (B1213986) protons, and the methyl protons. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule.

Multidimensional NMR for Complete Spectral Assignment

To definitively assign each proton and carbon signal to its specific position in the molecule, a suite of multidimensional NMR experiments would be employed. These experiments correlate signals from different nuclei, providing a complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal proton-proton couplings. For 1,3-Benzodioxole, 5-methoxy-4-methyl-, it would primarily show correlations between the two aromatic protons (H-6 and H-7), confirming their adjacent relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of each protonated carbon atom. For example, the signal for the aromatic proton H-6 would correlate with the signal for carbon C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, the protons of the methoxy group (5-OCH₃) would show a correlation to the C-5 carbon, and the protons of the methyl group (4-CH₃) would show correlations to C-4, C-3a, and C-5. The methylenedioxy protons (-O-CH₂-O-) would show correlations to carbons C-1a and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for conformational analysis. A key expected observation would be a spatial correlation between the protons of the methoxy group and the H-6 proton, as well as between the protons of the 4-methyl group and the H-7 proton.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for 1,3-Benzodioxole, 5-methoxy-4-methyl- (in CDCl₃) (Note: These are predicted values based on standard chemical shift increments and data from similar structures. Actual experimental values may vary.)

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from H at position)
6Aromatic CH~6.7 - 6.9 (d)~110 - 115C-4, C-7a, C-5
7Aromatic CH~6.6 - 6.8 (d)~105 - 110C-5, C-1a, C-4
2Methylenedioxy CH₂~5.9 - 6.0 (s)~101 - 102C-1a, C-7a
5-OC H₃Methoxy CH₃~3.8 - 3.9 (s)~56 - 60C-5
4-C H₃Methyl CH₃~2.1 - 2.3 (s)~10 - 15C-3a, C-4, C-5
1aQuaternary C-~147 - 149H-2, H-7
3aQuaternary C-~120 - 125H-4(CH₃)
4Quaternary C-~135 - 140H-6, H-4(CH₃)
5Quaternary C-~145 - 150H-6, H-7, H-5(OCH₃)
7aQuaternary C-~140 - 145H-2, H-7

Conformational Analysis using NMR Data

The conformation of the methoxy group relative to the aromatic ring is a key structural feature. In many aromatic compounds, methoxy groups flanked by another substituent can be forced out of the plane of the aromatic ring. nih.gov This out-of-plane conformation can lead to an atypical downfield shift for the methoxy carbon in the ¹³C NMR spectrum (to ~62 ppm from the more typical ~56 ppm). nih.gov

NOESY data would be instrumental in confirming this. A strong Nuclear Overhauser Effect (NOE) between the methoxy protons and the adjacent H-6 proton would indicate that the methoxy group is not freely rotating and spends significant time in a conformation where these protons are in close spatial proximity. The planarity of the benzodioxole ring itself is generally stable, though slight envelope conformations can be observed. iucr.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is often used to induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used to identify the compound and deduce its structure.

The molecular formula of 1,3-Benzodioxole, 5-methoxy-4-methyl- is C₉H₁₀O₃, giving it a molecular weight of 180.19 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 180.

A primary and characteristic fragmentation pathway for benzodioxoles is the loss of a formaldehyde (B43269) molecule (CH₂O, 30 Da) from the molecular ion, resulting from the cleavage of the methylenedioxy ring. Another common fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group or the 4-methyl group.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental composition of the molecular ion and its fragments, confirming the molecular formula. For 1,3-Benzodioxole, 5-methoxy-4-methyl-, HRMS would be used to validate its elemental composition as C₉H₁₀O₃.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation Pathway for 1,3-Benzodioxole, 5-methoxy-4-methyl- (Note: These are predicted values. Relative intensities are qualitative.)

m/z (Predicted)FormulaCalculated Exact MassProposed Fragment Identity/Loss
180.06299C₉H₁₀O₃180.06299[M]⁺ (Molecular Ion)
165.03951C₈H₅O₃165.03951[M - CH₃]⁺
150.05242C₉H₈O₂150.05242[M - CH₂O]⁺
135.02894C₈H₃O₂135.02894[M - CH₃ - CH₂O]⁺
122.03678C₇H₆O₂122.03678[M - CO - CH₃]⁺ (from subsequent fragmentation)

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule.

For 1,3-Benzodioxole, 5-methoxy-4-methyl-, the IR spectrum would be expected to display several key absorption bands that confirm its structure. These include C-H stretching vibrations for the aromatic, methyl, methoxy, and methylenedioxy groups, as well as strong C-O ether stretches and C=C stretches from the aromatic ring.

Table 3: Expected Characteristic Infrared (IR) Absorption Bands for 1,3-Benzodioxole, 5-methoxy-4-methyl- (Note: These are predicted frequency ranges.)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchAliphatic (CH₃, OCH₃, OCH₂O)
1600 - 1450C=C StretchAromatic Ring
1250 - 1200C-O-C Asymmetric StretchAryl Ether (Methoxy)
1100 - 1020C-O-C Symmetric StretchAryl Ether & Dioxole
940 - 920O-C-O StretchMethylenedioxy Group

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous proof of the connectivity and stereochemistry of 1,3-Benzodioxole, 5-methoxy-4-methyl-, assuming a suitable single crystal could be grown.

The analysis would yield precise bond lengths, bond angles, and torsion angles. Key findings from an X-ray crystal structure would include:

Confirmation of the substitution pattern on the aromatic ring.

The planarity of the benzodioxole system. The five-membered dioxole ring typically adopts a slight envelope conformation. iucr.orgresearchgate.net

The precise torsion angle of the C-C-O-C bond of the methoxy group, which would definitively establish its orientation relative to the plane of the aromatic ring.

Information on intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or π–π stacking, which govern the crystal packing. researchgate.net

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration

The definitive assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and natural products chemistry. For derivatives of 1,3-benzodioxole that possess chirality, chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), serve as powerful, non-destructive tools for elucidating the three-dimensional arrangement of atoms. While 1,3-Benzodioxole, 5-methoxy-4-methyl- itself is an achiral molecule, the introduction of a chiral center, for instance, a substituted alkyl chain at a benzylic position, would give rise to enantiomers whose absolute configurations could be determined using these techniques.

The application of chiroptical spectroscopy relies on the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength (for ECD) or frequency (for VCD), provides a unique spectral fingerprint for each enantiomer.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light, which excites electrons to higher energy states. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. In a hypothetical chiral analog of 1,3-Benzodioxole, 5-methoxy-4-methyl-, the substituted benzodioxole ring system would act as the primary chromophore. The electronic transitions of this aromatic system, typically observed in the 200-350 nm range, would give rise to characteristic Cotton effects in the ECD spectrum.

The determination of absolute configuration using ECD is often accomplished by comparing the experimentally measured spectrum with the theoretically calculated spectrum for a chosen enantiomer. nih.gov This computational approach, typically employing Time-Dependent Density Functional Theory (TDDFT), has become a reliable method for assigning absolute configuration. acs.org The process involves:

Performing a conformational analysis to identify the most stable conformers of the molecule.

Calculating the ECD spectrum for each significant conformer.

Averaging the calculated spectra based on the Boltzmann population of each conformer.

Comparing the resulting theoretical spectrum with the experimental one. A good match allows for the unambiguous assignment of the absolute configuration.

For instance, in the analysis of lignans (B1203133) containing the 1,3-benzodioxole moiety, such as podophyllotoxin, the sign and intensity of the Cotton effects are directly related to the stereochemistry of the chiral centers. nih.gov The ECD spectrum is particularly sensitive to the coupling between the electronic transitions of different chromophores if they are in close proximity, a phenomenon explained by the exciton (B1674681) chirality method. nih.gov

Below is a hypothetical table of ECD data for a chiral analog, (R)- and (S)-1-(1,3-benzodioxol-5-yl)ethanol, illustrating the expected mirror-image relationship between the spectra of the two enantiomers.

Wavelength (nm)(R)-1-(1,3-benzodioxol-5-yl)ethanol Δє (M⁻¹cm⁻¹)(S)-1-(1,3-benzodioxol-5-yl)ethanol Δє (M⁻¹cm⁻¹)
290+2.5-2.5
260-1.8+1.8
235+4.0-4.0
210-3.2+3.2

This table presents hypothetical data for illustrative purposes.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions within a molecule. rsc.org VCD provides a wealth of stereochemical information as it probes the entire molecular structure, not just the regions near chromophores. dtu.dk Every vibrational mode in a chiral molecule is, in principle, VCD active, resulting in a rich and highly specific spectrum.

Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with that calculated for a specific enantiomer using Density Functional Theory (DFT). nih.gov The advantage of VCD lies in its ability to provide information from a wider range of functional groups and its sensitivity to the conformations of flexible molecules. nih.gov For a chiral derivative of 1,3-Benzodioxole, 5-methoxy-4-methyl-, the VCD spectrum would exhibit characteristic bands corresponding to the C-H, C-O, and C=C stretching and bending vibrations of the entire molecule. The signs of these VCD bands are directly correlated with the absolute configuration. nih.gov

The analysis of peperomin-type secolignans, which are structurally related to 1,3-benzodioxole derivatives, has demonstrated the power of VCD in unambiguously determining the absolute configuration and solution-state conformations. nih.gov The comparison of experimental and calculated VCD spectra in the fingerprint region (typically 1000-1500 cm⁻¹) is often sufficient for a reliable assignment.

A hypothetical VCD data table for the C-H stretching region of a chiral analog, (R)- and (S)-1-(1,3-benzodioxol-5-yl)ethanol, is presented below.

Frequency (cm⁻¹)(R)-1-(1,3-benzodioxol-5-yl)ethanol ΔA x 10⁻⁴(S)-1-(1,3-benzodioxol-5-yl)ethanol ΔA x 10⁻⁴
2980+1.5-1.5
2950-0.8+0.8
2920+2.1-2.1
2880-1.2+1.2

This table presents hypothetical data for illustrative purposes.

Theoretical and Computational Investigations of 1,3 Benzodioxole, 5 Methoxy 4 Methyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

No specific studies detailing Density Functional Theory (DFT) or Ab Initio calculations for 1,3-Benzodioxole (B145889), 5-methoxy-4-methyl- were found. Such studies would typically involve optimizing the molecular geometry and calculating various electronic properties.

Electronic Structure and Molecular Orbital Analysis

Information regarding the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP) maps for this specific compound is not available. This analysis would require dedicated quantum chemical calculations which have not been published.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

While computational methods are routinely used to predict spectroscopic data, no published research was identified that presents predicted NMR, IR, or UV-Vis spectra for 1,3-Benzodioxole, 5-methoxy-4-methyl-.

Molecular Dynamics Simulations for Dynamic Behavior

No literature could be sourced pertaining to molecular dynamics (MD) simulations of 1,3-Benzodioxole, 5-methoxy-4-methyl-. These simulations are used to understand the dynamic behavior of a molecule over time, including conformational changes and interactions with solvents or other molecules.

Reaction Pathway and Transition State Analysis

There are no available computational studies on the reaction mechanisms, potential energy surfaces, or transition states involving 1,3-Benzodioxole, 5-methoxy-4-methyl-. This type of analysis is crucial for understanding its reactivity and potential synthetic routes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

No QSAR or QSPR models specifically developed for or including 1,3-Benzodioxole, 5-methoxy-4-methyl- were found in the searched literature. These models are used to predict the biological activity or physical properties of compounds based on their chemical structure.

Mechanistic Investigations of Biological Interactions Strictly Non Clinical

Molecular Target Identification and Validation (Mechanistic Focus)

Direct molecular target identification and validation studies for 1,3-Benzodioxole (B145889), 5-methoxy-4-methyl- are not documented in the current scientific literature. However, research on analogous compounds provides insights into potential biological targets.

A notable isomer, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (SY-1) , isolated from the fruiting body of the medicinal mushroom Antrodia camphorata, has been investigated for its effects on cell cycle regulatory proteins. In a study involving human colon cancer cell tumor xenografts, SY-1 was found to induce the p53-mediated p27/Kip1 protein. chemicalbook.com Concurrently, it was observed to decrease the levels of cyclins D1, D3, and A, while the levels of p21/Cip1 protein remained unchanged. chemicalbook.com This suggests that the molecular targets of SY-1 are involved in the G0/G1 phase of the cell cycle. Given the structural similarity, it is plausible that 1,3-Benzodioxole, 5-methoxy-4-methyl- could interact with similar cell cycle-related protein targets, although this remains to be experimentally verified.

Furthermore, the 1,3-benzodioxole scaffold is a key feature in the design of compounds targeting specific enzymes and receptors. For instance, derivatives have been synthesized as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1) and as inhibitors of c-Src and Abl tyrosine kinases. epa.govguidechem.com These findings highlight the potential for various substituted benzodioxoles to interact with a range of protein targets, depending on their specific substitution patterns.

Enzyme Inhibition and Activation Mechanisms (In Vitro Studies)

There is no specific in vitro data on the enzyme inhibition or activation mechanisms of 1,3-Benzodioxole, 5-methoxy-4-methyl- .

However, the broader class of 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) compounds are well-known for their ability to inhibit microsomal mixed-function oxidases, particularly cytochrome P-450 enzymes. evitachem.com This inhibitory action is a key mechanism behind their use as insecticide synergists. Myristicin (B1677595), a naturally occurring benzodioxole derivative with a methoxy (B1213986) group, is a weak inhibitor of monoamine oxidase (MAO).

In the context of drug development, a synthetic 1,3-benzodioxole derivative, N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) , was developed as a potent inhibitor of c-Src and Abl tyrosine kinases at low nanomolar concentrations. guidechem.com This demonstrates that the benzodioxole moiety can be incorporated into structures that exhibit highly specific enzyme inhibition.

The potential for 1,3-Benzodioxole, 5-methoxy-4-methyl- to act as an enzyme inhibitor, particularly towards cytochrome P450 isozymes, is therefore high, but requires direct experimental confirmation through in vitro assays.

Receptor Binding and Signaling Pathways (Cell-Free or Mechanistic Assays)

Specific cell-free or mechanistic assay data on the receptor binding and signaling pathway modulation by 1,3-Benzodioxole, 5-methoxy-4-methyl- is currently unavailable.

Insights can be drawn from related structures. As mentioned, the isomer 4,7-dimethoxy-5-methyl-1,3-benzodioxole (SY-1) has been shown to activate the p53-mediated p27/Kip1 signaling pathway in a biological context. chemicalbook.com This suggests an upstream interaction that triggers this specific cellular response.

In a different domain, designed 1,3-benzodioxole derivatives have been shown through molecular docking analysis to bind to the auxin receptor TIR1, with some derivatives exhibiting a stronger binding ability than the natural auxin, 1-naphthylacetic acid (NAA). epa.gov This interaction with TIR1 initiates a transcriptional response similar to that of natural auxins. epa.gov These studies underscore the capability of the benzodioxole framework to participate in specific receptor-ligand interactions and modulate downstream signaling, although the specific receptor targets for 1,3-Benzodioxole, 5-methoxy-4-methyl- remain unknown.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects

There are no specific Structure-Activity Relationship (SAR) studies available for 1,3-Benzodioxole, 5-methoxy-4-methyl- . However, SAR studies on the broader class of 1,3-benzodioxole derivatives have provided valuable information.

In the development of auxin receptor agonists, a series of N-(benzo[d]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds were synthesized and tested. The SAR analysis revealed that the nature and position of substituents on the benzyl (B1604629) ring significantly influenced the root growth-promoting activity, which is a direct consequence of their interaction with the TIR1 receptor. epa.gov

These general SAR principles suggest that the specific placement of the methoxy and methyl groups on the benzodioxole ring of the title compound will be critical in determining its unique biological interaction profile.

Biosynthetic Pathways and Natural Occurrence (if applicable to this specific compound)

The specific natural occurrence and biosynthetic pathway for 1,3-Benzodioxole, 5-methoxy-4-methyl- have not been reported in the literature.

However, the 1,3-benzodioxole ring system is a common motif in a variety of naturally occurring compounds, particularly in the essential oils of many plants. Well-known examples include:

Safrole : A principal component of sassafras oil.

Myristicin : Found in nutmeg, parsley, and dill.

Apiol : Isolated from parsley and dill seeds.

The biosynthesis of these compounds generally involves the shikimate pathway, leading to the formation of phenylpropanoids which then undergo further modifications, including the formation of the methylenedioxy bridge from a catechol precursor. The specific enzymes and intermediates involved in the biosynthesis of a compound with the substitution pattern of 1,3-Benzodioxole, 5-methoxy-4-methyl- would be a subject for future research in plant biochemistry.

Applications of 1,3 Benzodioxole, 5 Methoxy 4 Methyl in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The structural framework of 1,3-Benzodioxole (B145889), 5-methoxy-4-methyl- makes it a valuable precursor in the multi-step synthesis of more complex molecular architectures. The methoxy (B1213986) and methyl groups, along with the methylenedioxy bridge, provide multiple reactive sites for further chemical transformations.

Research has demonstrated the utility of related 1,3-benzodioxole structures in the synthesis of biologically active compounds. For instance, derivatives of 1,3-benzodioxole are integral to the structure of certain pharmacologically active agents. While specific examples detailing the large-scale use of 1,3-Benzodioxole, 5-methoxy-4-methyl- as a key intermediate are not extensively documented in publicly available literature, its potential is inferred from the synthetic routes established for analogous compounds. The synthesis of various 1,3-benzodioxole derivatives often involves the modification of substituents on the benzene (B151609) ring, highlighting the importance of the starting substitution pattern.

The synthesis of new heterocyclic compounds based on the 1,3-benzodioxole moiety has been achieved through methods like the Suzuki-Miyaura coupling reaction. researchgate.net This suggests a potential pathway where 1,3-Benzodioxole, 5-methoxy-4-methyl- could be functionalized to create novel, complex molecules with applications in medicinal chemistry and other areas.

Incorporation into Functional Materials and Polymers

The incorporation of 1,3-benzodioxole units into polymers and other functional materials is an area of active research. These moieties can impart specific properties, such as thermal stability, altered electronic characteristics, and biodegradability, to the resulting materials. While direct studies on polymers exclusively derived from 1,3-Benzodioxole, 5-methoxy-4-methyl- are limited, the broader class of compounds offers insights into its potential.

The development of novel ligands for various applications often utilizes the benzodioxole framework. For example, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide was synthesized for the detection of lead, showcasing the role of the benzodioxole group in sensor technology. nih.gov This indicates that polymers or materials functionalized with 1,3-Benzodioxole, 5-methoxy-4-methyl- could be designed for specific sensing or sequestration applications.

Potential in Catalyst Design and Ligand Development

The design of effective catalysts and ligands is crucial for advancing chemical synthesis. The electronic properties of the 1,3-benzodioxole ring system, influenced by its substituents, make it an attractive scaffold for creating new ligands for metal-catalyzed reactions. The methoxy group in 1,3-Benzodioxole, 5-methoxy-4-methyl- can act as a coordinating group for metal centers, potentially influencing the selectivity and activity of a catalyst.

Research into new 1,3-benzodioxole derivatives has included their use in catalytic systems. For instance, the synthesis of new derivatives via Suzuki-Miyaura coupling reactions inherently involves the use of a palladium catalyst with appropriate ligands. researchgate.net While this demonstrates the compatibility of the benzodioxole core with catalytic cycles, the specific development of catalysts based on 1,3-Benzodioxole, 5-methoxy-4-methyl- as a ligand is a field that remains to be fully explored.

Exploration in Organic Optoelectronics and Photonics

The photophysical properties of organic molecules are at the heart of optoelectronic and photonic devices. The 1,3-benzodioxole core, with its fused ring system, can contribute to the electronic structure of a molecule, influencing its absorption and emission of light. The substituents on the ring, such as the methoxy and methyl groups in 1,3-Benzodioxole, 5-methoxy-4-methyl-, can further tune these properties.

Environmental Fate and Degradation Pathways of 1,3 Benzodioxole, 5 Methoxy 4 Methyl

Photodegradation Mechanisms and Products

Detailed experimental studies on the photodegradation of myristicin (B1677595) in environmental matrices are not extensively documented in publicly available literature. However, based on its chemical structure and general principles of environmental photochemistry, its fate under the influence of sunlight can be inferred.

Myristicin is expected to exist predominantly in the vapor phase in the atmosphere due to its estimated vapor pressure of 6.5 x 10⁻³ mm Hg at 25°C. nih.gov In the atmosphere, vapor-phase myristicin is susceptible to degradation by photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated half-life for this reaction in the air is approximately 2 hours, suggesting a relatively rapid atmospheric degradation. nih.gov

In aquatic environments, the photodegradation of organic micropollutants can be a significant transformation process, particularly for compounds resistant to hydrolysis and biodegradation. nih.gov The process can be influenced by various factors within the water matrix, such as pH, the presence of inorganic ions, and dissolved organic matter (DOM). nih.gov While direct photolysis by sunlight may occur, indirect photodegradation initiated by reactive species like hydroxyl radicals, singlet oxygen, and triplet-state DOM is often a more critical pathway for many organic compounds. nih.gov Given myristicin's aromatic structure and allyl side chain, it is plausible that it would be susceptible to such photo-oxidative processes in sunlit surface waters. However, without specific studies, the precise mechanisms and resulting photodegradation products of myristicin remain speculative.

Biodegradation Pathways and Microbial Metabolism

The biodegradation of myristicin has been primarily studied in the context of its metabolism in mammals, which provides significant insights into the enzymatic pathways that could be relevant in microbial metabolism. The liver is a primary site of myristicin metabolism, involving enzymes from the cytochrome P450 (CYP) superfamily. nih.govnih.gov

Several metabolic routes have been identified, which can be considered analogous to potential microbial degradation pathways:

Hydroxylation: The allyl side chain of myristicin can undergo hydroxylation at the 1'-carbon, a reaction catalyzed by CYP enzymes. nih.gov This leads to the formation of 1'-hydroxymyristicin, which can be further metabolized. nih.gov

Demethylenation: A key pathway involves the cleavage of the methylenedioxy ring. nih.govnih.gov This process, also mediated by microsomal CYP enzymes, results in the formation of a catechol derivative, 5-allyl-1-methoxy-2,3-dihydroxybenzene. nih.govwikipedia.org The liberated methylene (B1212753) carbon can be further oxidized to carbon dioxide. nih.gov

Amination: In rats and guinea pigs, metabolites have been identified where the allyl group has been modified to include a nitrogen-containing ring, suggesting amination pathways. nih.govwikipedia.org

Conjugation: Following primary degradation, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are more easily excreted. nih.gov

In rats, myristicin has been shown to induce several CYP enzymes, including CYP1A1/1A2, CYP2B1/2B2, and CYP2E1, which can, in turn, affect its own metabolism and that of other compounds. nih.gov The primary metabolites identified in microsomal incubations are generally the initial products of oxidation. nih.gov In humans, the main metabolite detected after myristicin exposure is often the O-demethylenated product, 5-allyl-2,3-dihydroxyanisole. researchgate.net

The table below summarizes the major metabolites of myristicin identified in metabolic studies.

Parent CompoundMetaboliteMetabolic Pathway
Myristicin1'-hydroxymyristicinHydroxylation
Myristicin5-allyl-1-methoxy-2,3-dihydroxybenzeneDemethylenation (Oxidation of the methylenedioxy group)
MyristicinDemethylenylmyristicinDemethylenation
MyristicinDihydroxymyristicinHydroxylation
Myristicin3-piperidyl-1-(3′methoxy-4′,5′-methylenedioxyphenyl)-1-propanone (in rats)Amination
Myristicin3-pyrrolidinyl-1-(3′methoxy-4′,5′-methylenedioxyphenyl)-1-propanone (in guinea pigs)Amination

This table is based on findings from various metabolic studies. nih.govnih.govwikipedia.org

Chemical Stability and Transformation in Environmental Matrices

The chemical stability of myristicin is influenced by environmental conditions, particularly temperature. Studies on encapsulated nutmeg oleoresin, where myristicin is a principal component, demonstrate that its degradation increases with rising temperatures. semanticscholar.orgresearchgate.net This degradation follows first-order reaction kinetics. semanticscholar.org

The degradation rate constants for myristicin in encapsulated nutmeg oleoresin at various temperatures are presented below.

Temperature (°C)Degradation Rate Constant (k)
300.0231
400.0310
500.0289
600.0305
700.0431

Data sourced from a study on the kinetic degradation of myristicin in encapsulated nutmeg oleoresin. semanticscholar.org

The activation energy for the degradation of myristicin in this matrix was determined to be 2.21 kJ/mol K. semanticscholar.orgresearchgate.net This relatively low activation energy suggests that myristicin is more susceptible to thermal degradation compared to other similar compounds like elemicin (B190459) and safrole. semanticscholar.org

In terms of persistence during storage, myristicin has been noted to be a more persistent component of nutmeg compared to more volatile constituents due to its lower volatility. nih.gov However, in encapsulated forms, it was observed to decrease during the initial 28 days of storage before reaching a relatively stable concentration. semanticscholar.orgresearchgate.net

Environmental Distribution and Persistence Modeling

Key physicochemical properties of myristicin relevant to its environmental distribution are listed in the table below.

PropertyValueImplication for Environmental Distribution
Molecular FormulaC₁₁H₁₂O₃-
Molar Mass192.214 g/mol -
Boiling Point276.5 °CLow volatility from water, but can be present in the atmosphere. nih.gov
Vapor Pressure0.00646 mmHg at 25 °CExpected to exist as a vapor in the atmosphere. nih.gov
Water SolubilityInsolubleLimited transport in the aqueous phase; likely to partition to organic matter. nih.gov
log Kow (estimated)3.53Indicates a potential for high bioconcentration in aquatic organisms. nih.gov
Koc (estimated)950Expected to adsorb to suspended solids and sediment in aquatic systems. nih.gov
Henry's Law Constant (estimated)5.4 x 10⁻⁷ atm-m³/molVolatilization from water surfaces is not expected to be a significant process. nih.gov

Data compiled from various sources. nih.govnih.gov

Based on these properties, environmental fate models would likely predict the following behavior for myristicin:

Atmosphere: Due to its vapor pressure, it is expected to be present in the atmosphere, where it would undergo rapid degradation by hydroxyl radicals. nih.gov

Water: Its low water solubility and high estimated octanol-water partition coefficient (log Kow) suggest that in aquatic systems, myristicin will not remain dissolved in the water column for long. nih.govnih.gov Instead, it is expected to partition to organic matter in sediment and suspended solids. nih.gov Its potential for bioconcentration in aquatic organisms is considered high. nih.gov

Soil: In terrestrial environments, myristicin is expected to have low mobility due to its strong adsorption to soil organic matter, as indicated by its estimated organic carbon-water (B12546825) partition coefficient (Koc). nih.gov

Physiologically based kinetic (PBK) models have been developed to describe the metabolic fate of myristicin in rats and humans, often by extending models for structurally related compounds like safrole. nih.govnih.gov These models are useful for risk assessment but are not designed to predict environmental distribution. The development of comprehensive multimedia environmental fate models for myristicin would require more extensive data on its degradation rates in various environmental compartments (soil, water, sediment) under different conditions. cefic-lri.org

Advanced Analytical Methodologies for Detection and Quantification of 1,3 Benzodioxole, 5 Methoxy 4 Methyl

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS/MS)

Chromatographic techniques coupled with mass spectrometry are the gold standard for the separation and identification of 1,3-Benzodioxole (B145889), 5-methoxy-4-methyl- from complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 1,3-Benzodioxole, 5-methoxy-4-methyl-. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification.

For related benzodioxole compounds, such as 1,3-Benzodioxole-5-propanal, α-methyl-, the National Institute of Standards and Technology (NIST) has documented mass spectral data obtained through electron ionization (EI) nist.gov. While specific GC-MS parameters for 1,3-Benzodioxole, 5-methoxy-4-methyl- are not extensively published, typical conditions would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a temperature-programmed oven to ensure good separation from other components. The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting mass spectrum would be compared against spectral libraries for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For less volatile or thermally labile derivatives, LC-MS/MS is the preferred method. In this technique, the compound is separated by high-performance liquid chromatography (HPLC) before being introduced into a tandem mass spectrometer. LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace analysis.

The analysis of structurally similar compounds, such as methoxy-flavonol glycosides in plant extracts, has been successfully performed using LC-MS/MS. A typical method would employ a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization. nih.gov The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF, would be operated in multiple reaction monitoring (MRM) mode for quantification or in full scan mode for identification of unknown compounds. nih.gov Predicted collision cross-section values for adducts of related compounds can aid in their identification in complex mixtures. uni.lu

Table 1: Representative Chromatographic Conditions for the Analysis of Related Benzodioxole Derivatives

Parameter GC-MS (for Analogs like 1,3-Benzodioxole-5-propanal, α-methyl-) LC-MS/MS (for general methoxy-substituted aromatic compounds)
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) C18 reversed-phase (e.g., 150 mm x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase/Carrier Gas Helium Gradient of water and acetonitrile/methanol (B129727) with formic acid nih.gov
Injection Mode Split/Splitless Autosampler
Ionization Source Electron Ionization (EI) Electrospray Ionization (ESI) nih.gov
Mass Analyzer Quadrupole or Ion Trap Triple Quadrupole or Time-of-Flight (TOF) nih.gov
Detection Mode Full Scan / Selected Ion Monitoring (SIM) Multiple Reaction Monitoring (MRM) / Full Scan

Hyphenated Spectroscopic Detection in Complex Samples

The combination of separation techniques with advanced spectroscopic detectors is essential for the unambiguous identification of 1,3-Benzodioxole, 5-methoxy-4-methyl- in complex biological or environmental samples. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, coupled with GC or LC provides accurate mass measurements, which can be used to determine the elemental composition of the analyte and its fragments.

In the synthesis and characterization of new 1,3-benzodioxole derivatives, HRMS (ESI) has been used to confirm the molecular formula of the synthesized compounds with high accuracy. worldresearchersassociations.com This technique is invaluable for distinguishing between isomers and identifying unknown metabolites.

Another innovative approach for the structural elucidation of benzodioxole derivatives is the combination of crystalline sponge X-ray crystallography with laser desorption ionization mass spectrometry (LDI-MS). nih.govdocumentsdelivered.com In this method, the analyte is absorbed into a porous crystalline sponge, and its structure is determined by single-crystal X-ray diffraction. Subsequent LDI-MS analysis of the crystal provides mass spectral data, confirming the identity of the encapsulated guest molecule. nih.govdocumentsdelivered.com This technique is particularly useful for small amounts of oily or non-crystalline compounds.

Sample Preparation and Extraction Protocols for Trace Analysis

The effective extraction and pre-concentration of 1,3-Benzodioxole, 5-methoxy-4-methyl- from its matrix are critical for achieving low detection limits. The choice of the extraction method depends on the nature of the sample (e.g., biological fluid, plant material, soil).

For solid samples, such as plant material, a common approach involves extraction with an organic solvent like methanol or ethanol, followed by filtration and centrifugation. nih.govresearchgate.net The resulting extract may then be further purified using solid-phase extraction (SPE) to remove interfering substances.

For liquid samples, such as plasma or urine, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed. In the context of metabolic studies of 1,3-benzodioxoles, which can be metabolized by cytochrome P-450 enzymes, sensitive extraction methods are necessary to isolate and identify minor metabolites. nih.gov The use of isotopically labeled internal standards (e.g., with deuterium (B1214612) or carbon-13) is highly recommended for accurate quantification by compensating for matrix effects and variations in extraction recovery. nih.gov

Table 2: Overview of Sample Preparation Techniques for Benzodioxole Analysis

Technique Principle Applicability Advantages
Solvent Extraction Partitioning of the analyte between the sample matrix and an organic solvent. Solid and liquid samples. Simple, widely applicable.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. Liquid samples and sample extracts. High recovery, good for cleanup and concentration.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. Liquid samples. Effective for removing interferences.
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample to extract the analyte. Liquid and gaseous samples. Solvent-free, simple, and can be automated.

Development of Novel Sensor Technologies

While chromatographic methods are highly reliable, there is a growing interest in the development of rapid, portable, and cost-effective sensor technologies for the real-time detection of chemical compounds. For a molecule like 1,3-Benzodioxole, 5-methoxy-4-methyl-, research into novel sensor technologies is still in its early stages.

Optical sensors, based on principles such as surface plasmon resonance (SPR) or fluorescence, offer a promising avenue for development. mdpi.com These sensors typically involve the immobilization of a recognition element on a transducer surface. A binding event between the target analyte and the recognition element leads to a measurable change in the optical properties of the transducer. The development of such a sensor for 1,3-Benzodioxole, 5-methoxy-4-methyl- would require the design of a specific receptor, possibly through molecular imprinting or the use of selective antibodies.

Electrochemical sensors are another potential platform. These sensors measure changes in electrical properties (e.g., current, potential) upon interaction of the analyte with a modified electrode surface. The electroactive nature of the benzodioxole moiety could be exploited for the development of voltammetric or amperometric sensors.

Currently, there are no commercially available sensors specifically designed for 1,3-Benzodioxole, 5-methoxy-4-methyl-. However, the ongoing advancements in material science and biotechnology are expected to facilitate the creation of novel sensor platforms for the detection of a wide range of organic molecules in the future.

Future Directions and Emerging Research Avenues for 1,3 Benzodioxole, 5 Methoxy 4 Methyl

Unexplored Synthetic Transformations and Derivatizations

The synthetic versatility of 1,3-Benzodioxole (B145889), 5-methoxy-4-methyl- remains largely untapped. While general methods for the synthesis of substituted 1,3-benzodioxoles exist, such as the reaction of catechols with dihalomethanes, specific and high-yielding routes to this particular isomer are not extensively documented. Future research should focus on optimizing its synthesis and exploring novel derivatizations.

One promising avenue is the application of modern cross-coupling reactions. For instance, the Suzuki-Miyaura coupling could be employed to introduce a variety of aryl or heteroaryl substituents at specific positions on the benzodioxole ring, starting from a halogenated precursor. researchgate.net This would generate a library of novel compounds with potentially diverse biological activities. The Huisgen 1,3-dipolar cycloaddition is another powerful tool that could be used to append triazole rings, known for their wide range of pharmacological properties, to the core structure. nih.gov

Furthermore, transformations of the existing methoxy (B1213986) and methyl groups could lead to new derivatives. Demethylation of the methoxy group to a hydroxyl functionality would provide a handle for further functionalization, such as etherification or esterification, to modulate the compound's physicochemical properties. Oxidation of the methyl group could yield carboxylic acid or aldehyde derivatives, opening up another dimension for chemical modifications.

A summary of potential synthetic explorations is presented in the table below.

Reaction Type Potential Reagents and Conditions Expected Outcome Potential Applications of Derivatives
Suzuki-Miyaura CouplingHalogenated 1,3-Benzodioxole, 5-methoxy-4-methyl- , boronic acids, Palladium catalystArylated or heteroarylated derivativesDrug discovery, materials science
Huisgen 1,3-Dipolar CycloadditionAzide (B81097) or alkyne functionalized 1,3-Benzodioxole, 5-methoxy-4-methyl- Triazole-containing derivativesMedicinal chemistry, click chemistry applications
DemethylationBoron tribromide (BBr₃), Pyridinium chlorideHydroxylated derivativeIntermediate for further functionalization
Oxidation of Methyl GroupPotassium permanganate (B83412) (KMnO₄), PCCCarboxylic acid or aldehyde derivativesSynthesis of amides, esters, and other functional groups

Integration into Advanced Functional Systems

The unique electronic and structural features of the 1,3-benzodioxole moiety suggest that 1,3-Benzodioxole, 5-methoxy-4-methyl- could be a valuable building block for advanced functional systems. Its electron-rich nature makes it a potential candidate for applications in organic electronics. frontiersin.org For example, it could be incorporated into the structure of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices as a hole-transporting or donor material. Research in this area would involve synthesizing polymers or dendrimers featuring the 1,3-Benzodioxole, 5-methoxy-4-methyl- unit and characterizing their photophysical and electronic properties.

Another emerging application is in the design of novel sensors. The benzodioxole ring can interact with various analytes through non-covalent interactions. By functionalizing the core structure with specific recognition motifs, it may be possible to develop chemosensors for the detection of metal ions, anions, or biologically relevant molecules.

The development of corrosion inhibitors is another area where 1,3-benzodioxole derivatives have shown promise. researchgate.net The heteroatoms in the dioxole ring can adsorb onto metal surfaces, forming a protective layer. Investigating the potential of 1,3-Benzodioxole, 5-methoxy-4-methyl- and its derivatives as corrosion inhibitors for various metals and alloys could lead to new, environmentally friendly anticorrosive agents.

Predictive Modeling for Novel Properties and Reactivity

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and other computational chemistry techniques, are powerful tools for predicting the properties and activities of novel compounds, thereby guiding synthetic efforts and biological testing. nih.gov For 1,3-Benzodioxole, 5-methoxy-4-methyl- , predictive modeling can be employed in several key areas.

QSAR studies can be performed on a virtual library of its derivatives to predict their potential biological activities, such as anticancer or antimicrobial effects. nih.gov This involves building computational models based on the known activities of related 1,3-benzodioxole compounds and then using these models to screen new virtual derivatives. This approach can significantly reduce the time and cost associated with drug discovery.

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of 1,3-Benzodioxole, 5-methoxy-4-methyl- and its derivatives with specific biological targets, such as enzymes or receptors. nih.gov This can provide insights into the potential mechanism of action and help in the design of more potent and selective inhibitors or modulators.

Furthermore, computational methods can be used to predict the physicochemical properties of the compound and its derivatives, such as solubility, lipophilicity, and metabolic stability. This information is crucial for assessing the "drug-likeness" of the compounds and for optimizing their pharmacokinetic profiles.

A summary of potential predictive modeling studies is provided in the table below.

Modeling Technique Objective Potential Insights
QSARPredict biological activity of derivativesIdentification of key structural features for activity, prioritization of compounds for synthesis
Molecular DockingPredict binding to biological targetsUnderstanding of mechanism of action, design of more potent compounds
DFT CalculationsPredict electronic properties and reactivityGuidance for synthetic transformations, understanding of role in functional materials
Pharmacokinetic ModelingPredict ADMET propertiesAssessment of drug-likeness, optimization of pharmacokinetic profiles

Expanding Mechanistic Understanding in Biological Systems

While the biological activities of some 1,3-benzodioxole derivatives have been reported, the specific mechanistic pathways through which 1,3-Benzodioxole, 5-methoxy-4-methyl- may exert its effects remain to be elucidated. Future research should aim to unravel its interactions with biological systems at the molecular level.

Initial studies could involve broad biological screening to identify any significant activities, such as cytotoxic, antimicrobial, or anti-inflammatory effects. Once a promising activity is identified, more detailed mechanistic studies can be undertaken. For example, if the compound shows anticancer activity, further investigations could focus on its effects on the cell cycle, apoptosis, and specific signaling pathways. nih.gov

The metabolism of 1,3-Benzodioxole, 5-methoxy-4-methyl- is another critical area for investigation. The 1,3-benzodioxole moiety is known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. Understanding the metabolic fate of this specific compound is essential for assessing its potential toxicity and for designing analogues with improved metabolic stability. The metabolism of related compounds like methylone involves N-demethylation and O-methylation. wikipedia.org

Furthermore, exploring the compound's effects on the central nervous system is warranted, given that many 1,3-benzodioxole derivatives exhibit psychoactive properties. Studies could investigate its interaction with neurotransmitter receptors and transporters to determine its potential as a modulator of neuronal function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for 5-methoxy-4-methyl-1,3-benzodioxole, and how do reaction conditions influence yield?

  • Methodology : The Bischler-Napieralski reaction is a viable approach for synthesizing benzodioxole derivatives. Key steps include cyclization under acidic conditions (e.g., POCl₃ or PPA) and optimization of temperature (typically 80–120°C) to maximize yield. For example, tyrosine derivatives have been converted to oxazole analogs under these conditions, with yields dependent on stoichiometric ratios and solvent polarity .
  • Data Consideration : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of 5-methoxy-4-methyl-1,3-benzodioxole?

  • HRMS : High-resolution mass spectrometry provides exact mass confirmation (e.g., C₁₈H₁₇NO₃ requires m/z 295.3). Discrepancies between calculated and experimental values may indicate impurities or isomerization .
  • NMR Analysis :

  • ¹H NMR : Look for characteristic methoxy singlet (~δ 3.8–4.0 ppm) and methyl group signals (δ 1.2–1.5 ppm). Aromatic protons in the benzodioxole ring typically appear as doublets (δ 6.5–7.0 ppm) .
  • ¹³C NMR : Benzodioxole carbons resonate at ~100–150 ppm, with methoxy carbons at ~55 ppm .
    • ESR Spectroscopy : Radical cation hyperfine splitting constants (e.g., methylene protons) can validate electronic environments .

Q. What safety protocols are critical when handling 5-methoxy-4-methyl-1,3-benzodioxole?

  • Handling : Use fume hoods to avoid inhalation. Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or static discharge .
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .

Advanced Research Questions

Q. What molecular design strategies enhance biological activity (e.g., acetylcholinesterase inhibition) in benzodioxole derivatives?

  • Hybridization : Incorporate heterocycles (e.g., thiadiazole, imidazole) to improve binding affinity. For example, thiadiazole-benzodioxole hybrids exhibit AChE inhibition (IC₅₀ ~0.114 µM) via π-π stacking and hydrogen bonding with catalytic sites .
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to enhance electrophilic reactivity and enzyme interaction .

Q. How does molecular docking elucidate the inhibitory mechanism against acetylcholinesterase (AChE)?

  • Procedure : Dock derivatives into AChE’s active site (PDB: 4EY7) using AutoDock Vina. Key interactions include:

  • Hydrogen bonds with Ser203 and His447.
  • Hydrophobic contacts with Trp86 and Phe338.
    • Validation : Compare docking scores (e.g., ∆G = −9.5 kcal/mol) with experimental IC₅₀ values. Discrepancies may indicate unmodeled solvent effects or conformational flexibility .

Q. How can contradictions in spectral data (e.g., experimental vs. calculated HRMS) be resolved during characterization?

  • Case Study : For C₁₈H₁₇NO₃, a calculated m/z of 295.3 vs. an experimental 295.1 may signal isotopic impurities or matrix effects. Validate via:

  • Isotopic Pattern Analysis : Compare observed/expected isotopic distributions.
  • Tandem MS/MS : Fragment ions (e.g., loss of CO₂CH₃) confirm structural assignments .

Q. What in silico methods predict ADME properties for benzodioxole derivatives?

  • Tools : Use SwissADME or ADMETLab to assess:

  • Lipophilicity (LogP) : Optimal range: 2–3 for blood-brain barrier penetration.
  • Hepatotoxicity : Screen for reactive metabolites via Cytochrome P450 inhibition assays .
    • Data Interpretation : Derivatives with >5 hydrogen bond acceptors often show poor oral bioavailability.

Q. How do substitution patterns on the benzodioxole ring affect physicochemical properties?

  • Electronic Effects : Methoxy groups increase electron density, altering redox potentials (e.g., E₁/2 = +0.45 V vs. Ag/AgCl) .
  • Steric Effects : Methyl groups at C4 reduce ring planarity, decreasing π-π stacking efficiency (evidenced by X-ray crystallography) .

Q. What challenges arise in optimizing synthetic routes for novel benzodioxole derivatives?

  • Yield Optimization : Competing side reactions (e.g., over-oxidation) require controlled reagent addition (e.g., slow POCl₃ addition at 0°C) .
  • Purification : Polar byproducts may co-elute with target compounds; use reverse-phase HPLC with C18 columns for resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.